1,3-Diaza-2-oxophenoxazine is an artificial nucleobase that has garnered attention due to its unique structural properties and potential applications in biochemistry and molecular biology. This compound is classified under the category of phenoxazine derivatives, which are known for their fluorescent properties and ability to form stable complexes with nucleic acids.
The compound 1,3-diaza-2-oxophenoxazine is synthesized through various chemical methods, often involving modifications of existing phenoxazine structures. It has been studied extensively in the context of oligonucleotide synthesis and as a fluorescent probe in biological applications.
1,3-Diaza-2-oxophenoxazine belongs to the class of synthetic nucleobases, specifically designed to mimic natural bases in nucleic acids. Its classification as a phenoxazine derivative allows it to participate in biochemical interactions similar to those of natural nucleobases.
The synthesis of 1,3-diaza-2-oxophenoxazine typically involves several key steps:
For instance, one method involves the preparation of 4-(alkoxy)-2-nitrophenols, which are then reduced and cyclized with nucleoside analogs to yield 1,3-diaza-2-oxophenoxazine derivatives. This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's binding properties or fluorescence characteristics .
The molecular structure of 1,3-diaza-2-oxophenoxazine features a phenoxazine core with two nitrogen atoms incorporated into the ring system. This unique arrangement contributes to its ability to mimic natural nucleobases while also providing distinct photophysical properties.
Key structural data include:
1,3-Diaza-2-oxophenoxazine participates in various chemical reactions typical of nucleobases:
Incorporation into oligonucleotides has been shown to enhance stability and binding efficiency compared to natural bases. This property is particularly beneficial in antisense oligonucleotide applications where target specificity is crucial .
The mechanism by which 1,3-diaza-2-oxophenoxazine functions involves its integration into nucleic acid structures where it mimics cytosine:
Studies have shown that oligonucleotides containing this compound exhibit improved thermal stability and binding kinetics compared to those with natural bases .
1,3-Diaza-2-oxophenoxazine exhibits several notable physical properties:
In terms of chemical reactivity:
Relevant data from studies indicate that its fluorescence quantum yield and extinction coefficients are favorable for use as a fluorescent probe in biological systems .
1,3-Diaza-2-oxophenoxazine has several significant scientific uses:
Solid-phase synthesis (SPS) using phosphoramidite chemistry is the established method for incorporating 1,3-diaza-2-oxophenoxazine (tCO) into oligonucleotides. The tCO phosphoramidite monomer (e.g., tC°-CE Phosphoramidite) features a 2-cyanoethyl-protected phosphorus and a 4,4′-dimethoxytrityl (DMT)-protected 5′-hydroxyl group, enabling iterative chain elongation on controlled-pore glass (CPG) supports [8]. Key synthesis parameters include:
Table 1: Solid-Phase Synthesis Parameters for tCO Phosphoramidites
Parameter | Standard DNA | tCO-Modified Oligos | Function |
---|---|---|---|
Coupling Reagent | Tetrazole | Activator 42 | Enhances phosphoramidite reactivity |
Coupling Time | 4 min | 12 min | Ensures >98% coupling efficiency |
Sulfurization Time | 120 sec | 320 sec | Converts phosphite to phosphorodithioate (PS₂) linkage |
Deprotection Conditions | AMA, 55°C | Ammonia/RT or Ultramild | Preserves phenoxazine integrity during nucleobase deprotection |
Post-synthesis, oligonucleotides are cleaved from the support and deprotected using ammonium hydroxide/40% methylamine (AMA) at 55°C for 6 hours or ultramild conditions (e.g., potassium carbonate/methanol) to prevent degradation of the tricyclic phenoxazine system [6] [8].
Linker chemistry is pivotal for optimizing the bioactivity of tCO-conjugated oligonucleotides. Two primary strategies exist for tethering functional groups to the phenoxazine core:
C9-Aminoethyl Linker (Classical G-Clamp)
C8-Aminoethoxy Linker (G8AE-Clamp)
Table 2: Comparison of Phenoxazine Linker Strategies
Linker Type | Attachment Site | Duplex Stabilization (ΔTₘ/mod) | Key Applications |
---|---|---|---|
Classical G-Clamp | C9 | +2°C to +5°C | Antisense oligonucleotides (liver/kidney) |
G8AE-Clamp | C8 | +3.0°C to +3.5°C | qPCR probes, viral RNA detection |
bTEG-Linker | N3 of G-Clamp | Not quantified | Skeletal muscle-targeted ASOs |
Branched Linker Systems
A branched triethylene glycol (bTEG) linker attached to the N3 position of the G-Clamp enables modular conjugation of ASOs. This design facilitates skeletal muscle-selective uptake in mice, reducing MALAT1 lncRNA expression by >60% in muscle tissues compared to untethered ASOs [1].
tCO-modified oligonucleotides gain substantial nuclease resistance through backbone engineering:
Phosphorodithioate (PS₂) Backbones
Phosphorothioate (PS) Linkages
Table 3: Nuclease Resistance of Modified tCO-Oligonucleotides
Modification | Nuclease Challenge | Half-Life | Key Improvement |
---|---|---|---|
Unmodified RNA | Serum nucleases | <0.5 hours | Baseline |
PS₂ Backbone | SVPD exonuclease | >48 hours | 100-fold increase vs. natural RNA |
PS + G-Clamp (terminal) | Serum nucleases | >24 hours | Resistance via steric blocking of exonucleases |
Amide Backbone (AM1)* | Exo/endonucleases | >72 hours | Charge-neutral backbone prevents enzyme recognition |
Note: AM1 linkage data sourced from amide-backbone oligonucleotides; not yet directly applied to tCO [10].
Amide Backbone Linkages
Though not yet integrated with tCO, artificial AM1 amide linkages (replacing phosphate with carboxamide) show promise. These charge-neutral backbones evade nuclease recognition and enhance duplex stability (ΔTₘ = +2.0°C vs. phosphodiester) [10]. Future work may combine AM1 with phenoxazine bases for synergistic effects.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3